molecular formula C16H22N2O3S B346000 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole CAS No. 898640-32-9

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole

Cat. No. B346000
CAS RN: 898640-32-9
M. Wt: 322.4g/mol
InChI Key: XJMFSILTYOBNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazoles, including “1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole”, can be synthesized through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 is related to its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that play a critical role in a variety of cellular processes. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to its translocation to the plasma membrane and subsequent activation. This compound 57033 has been shown to inhibit this activation by binding to the regulatory domain of PKC, thereby preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 57033 are diverse and depend on the specific cellular context in which it is used. Some of the reported effects of this compound 57033 include inhibition of cell growth and proliferation, modulation of gene expression, and alteration of cell signaling pathways. Additionally, this compound 57033 has been shown to have a neuroprotective effect in models of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 in laboratory experiments is its well-established synthesis method and mechanism of action. Additionally, this compound 57033 has been extensively studied in vitro and in vivo, making it a valuable tool for researchers in a variety of fields. However, one limitation of using this compound 57033 is its specificity for PKC, which may limit its utility in certain experimental contexts.

Future Directions

There are many future directions for research related to 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033. One potential area of research is the development of more specific inhibitors of PKC that can be used in a wider range of experimental contexts. Additionally, the neuroprotective effects of this compound 57033 in models of neurodegenerative disease warrant further investigation, as this could have important implications for the development of new therapies for these conditions. Finally, the role of PKC in cancer progression and metastasis is an area of active research, and this compound 57033 may be a valuable tool for studying these processes.

Synthesis Methods

The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 involves the reaction of 2-ethyl-4,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with imidazole and isopropyl iodide to yield the final compound. This synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole 57033 has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in various cellular processes. Specifically, this compound 57033 has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of many cellular processes including cell growth, differentiation, and apoptosis. This inhibition of PKC activity has been shown to have a variety of downstream effects, including modulation of gene expression and alteration of cell signaling pathways.

properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-6-21-14-9-12(4)13(5)10-15(14)22(19,20)18-8-7-17-16(18)11(2)3/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMFSILTYOBNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CN=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.